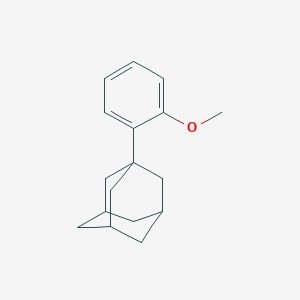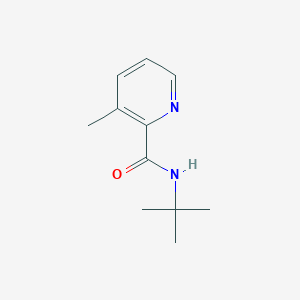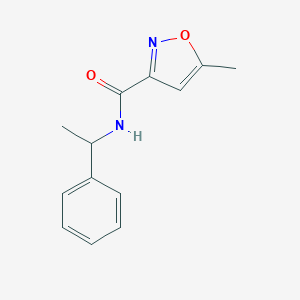
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. A-84 has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用机制
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide exerts its effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide binds to the sigma-1 receptor with high affinity and can modulate its activity in a ligand-dependent manner. The exact mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is still not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
生化和生理效应
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can modulate the activity of various ion channels, including voltage-gated calcium channels, sodium channels, and potassium channels. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can also regulate the release of neurotransmitters, such as glutamate and acetylcholine. In vivo, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can improve cognitive function, reduce inflammation, and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its efficacy in certain applications.
未来方向
There are several future directions for research on (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists based on the structure of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide to optimize its therapeutic potential.
合成方法
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-phenylethylamine, followed by reduction, cyclization, and deprotection steps. The final product is obtained as a white crystalline solid with a purity of over 98%.
科学研究应用
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In immunology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
属性
CAS 编号 |
145441-01-6 |
|---|---|
产品名称 |
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
InChI 键 |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
其他 CAS 编号 |
145441-02-7 145441-03-8 |
同义词 |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






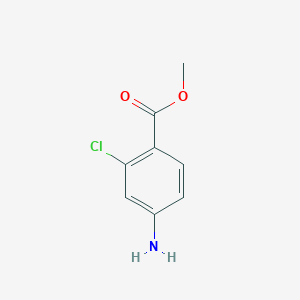
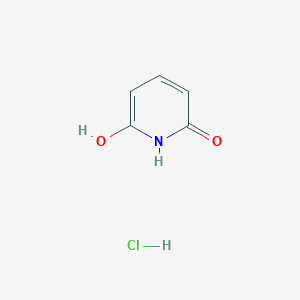


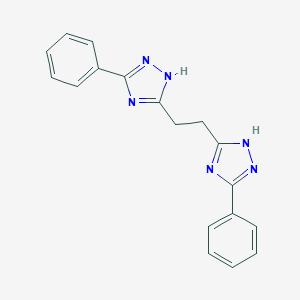



![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
